molecular formula C2H2KNO4 B3152386 Potassium 2-nitroacetate CAS No. 73506-45-3

Potassium 2-nitroacetate

Cat. No.: B3152386
CAS No.: 73506-45-3
M. Wt: 143.14 g/mol
InChI Key: SOSLQZZDFSKUHZ-UHFFFAOYSA-M
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Description

Potassium 2-nitroacetate is a chemical compound with the molecular formula C2H3KNO4. It is a nitroester derivative of acetic acid and is commonly used in various fields such as medical, environmental, and industrial research. This compound is known for its versatility and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-nitroacetate can be synthesized through the reaction of nitromethane with potassium hydroxide. The process involves the formation of the dipotassium salt of nitroacetic acid, which is then converted to this compound. The reaction conditions typically include heating the reaction mixture to reflux and maintaining the temperature at approximately 160°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-nitroacetate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydroxide and potassium hydroxide, as well as oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired product but often involve heating and controlled pH levels .

Major Products Formed

Major products formed from reactions involving this compound include nitro compounds, amines, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules.

Scientific Research Applications

Potassium 2-nitroacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of potassium 2-nitroacetate involves its reactivity as a nitro compound. The nitro group is a strong electron-withdrawing group, which makes the compound highly reactive in nucleophilic substitution and other chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the nitro group plays a central role in the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium 2-nitroacetate include:

    Nitroacetonitrile: A cyano(nitro)methylating agent with similar reactivity.

    Methyl nitroacetate: Another nitroester derivative with comparable chemical properties.

    Dipotassium salt of nitroacetic acid: A precursor in the synthesis of this compound .

Uniqueness

This compound is unique due to its specific combination of a nitro group and a potassium salt, which provides distinct reactivity and solubility properties. This makes it particularly useful in certain synthetic applications where other nitro compounds may not be as effective.

Properties

IUPAC Name

potassium;2-nitroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO4.K/c4-2(5)1-3(6)7;/h1H2,(H,4,5);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSLQZZDFSKUHZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])[N+](=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2KNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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